5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

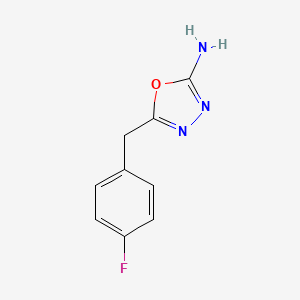

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a fluorobenzyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.

Mécanisme D'action

Target of Action

It’s worth noting that 1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities .

Mode of Action

1,3,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Result of Action

1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl hydrazine with carbon disulfide to form a thiosemicarbazide intermediate. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Oxadiazole N-oxides.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar antibacterial properties.

4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in its overall structure and applications.

Uniqueness

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the oxadiazole ring and the fluorobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Activité Biologique

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine is a compound within the oxadiazole family, known for its diverse biological activities including anticancer and antiviral properties. The oxadiazole scaffold has been recognized for its ability to interact with various biological targets, making it a promising candidate in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with appropriate carboxylic acids or their derivatives to form the oxadiazole ring. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound were tested against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 (Fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | Not specified | Cell cycle arrest at G2/M phase |

| A-549 (Lung) | Not specified | Apoptosis induction |

The compound exhibited significant cytotoxicity against fibrosarcoma cells with an IC50 value of 19.56 µM, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involved apoptosis induction through caspase-3/7 activation and cell-cycle arrest at the G2/M phase .

Antiviral Activity

While the anticancer properties are well-documented, the antiviral efficacy of this compound has shown limited promise. In studies evaluating its activity against SARS-CoV-2, the compound did not demonstrate significant antiviral effects with an EC50 greater than 100 µM .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound and its biological targets. These studies suggest that the compound forms stable complexes with proteins involved in apoptosis pathways, particularly caspase enzymes. This interaction is crucial for its anticancer activity .

Case Studies

A notable case study involved a series of novel pyrimidine-1,3,4-oxadiazole hybrids where this compound was included among tested compounds. These studies indicated that compounds with similar structures could effectively inhibit tumor growth in vitro and suggested further exploration in vivo to validate these findings .

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCYIPLTOREIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(O2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620088 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828911-26-8 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.